molecular formula C24H24N2OS B2413365 6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile CAS No. 105648-32-6

6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile

Cat. No.: B2413365
CAS No.: 105648-32-6
M. Wt: 388.53
InChI Key: XSDUJTDZEMJZAT-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile is a complex organic compound that features a unique adamantyl group, a phenacylsulfanyl moiety, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantyl and phenacylsulfanyl intermediates One common method involves the alkylation of 1-adamantanol with a suitable halide to form the adamantyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted adamantyl derivatives .

Scientific Research Applications

6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The phenacylsulfanyl moiety can participate in redox reactions, affecting cellular processes. The pyridine ring and carbonitrile group can interact with nucleophilic or electrophilic sites in biological systems, modulating various pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(1-adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c25-14-20-6-7-22(24-11-16-8-17(12-24)10-18(9-16)13-24)26-23(20)28-15-21(27)19-4-2-1-3-5-19/h1-7,16-18H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDUJTDZEMJZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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